[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine
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Overview
Description
“[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine” is a chemical compound that is used for research and development . It is also known as crisaborole , a non-steroidal topical anti-inflammatory . It is a phosphodiesterase 4 inhibitor used for the treatment of mild to moderate atopic dermatitis in children and adults .
Synthesis Analysis
The synthesis of this compound involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and its pharmaceutically acceptable salts . An intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), is also described, which is suitable for preparing crisaborole and its salts .Molecular Structure Analysis
The molecular formula of crisaborole is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crisaborole have been described in the synthesis analysis section. The compound is synthesized using a one-pot synthesis method, which involves the use of compound B and an intermediate compound I .Physical And Chemical Properties Analysis
The average mass of crisaborole is 251.045 Da and its monoisotopic mass is 251.075378 Da . More detailed physical and chemical properties may be available in specific databases or scientific literature .Scientific Research Applications
- Application : Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .
- Potential Use : AN-3485 could find application in treating skin inflammation due to its skin-penetrating properties .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Topical Application in Skin Inflammation
Climate Change Adaptation Solutions
Safety And Hazards
properties
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBFNKPCNPVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |
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